Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Scientific Research Applications
Ring-Chain Isomerism Studies : Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits ring-chain isomerism in solution. This phenomenon varies depending on the solvent used and the length of the polyfluoroalkyl substituent. Such compounds open up at the C(7)–N(8) bond to form other derivatives, providing insights into isomerization processes in heterocyclic chemistry (Pryadeina et al., 2008).
Synthesis of Biologically Active Compounds : This compound is integral in the synthesis of various biologically active compounds. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which it belongs, is considered a privileged structure in medicinal chemistry. This suggests its potential utility in the development of new therapeutic agents, particularly in the synthesis of compounds that may inhibit viral activities (Massari et al., 2017).
Antituberculous Agent Analogs : Analogs of this compound have been synthesized for their potential use as antituberculous agents. These compounds have been evaluated for their tuberculostatic activity, demonstrating the significance of such molecules in the development of new treatments for tuberculosis (Titova et al., 2019).
Green Chemistry in Synthesis : The synthesis of derivatives of this compound has been explored using eco-friendly methods. An additive named 4,4’-trimethylenedipiperidine has been used for the preparation of these compounds, emphasizing the role of this chemical in sustainable and green chemistry practices (Khaligh et al., 2020).
Antiasthma Agent Development : Compounds within the same chemical family have shown promise as mediator release inhibitors, which are relevant in the treatment of asthma. Their structure-activity relationship has been evaluated, highlighting the potential application of this compound in respiratory medicine (Medwid et al., 1990).
Properties
IUPAC Name |
ethyl 7-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-2-19-11(18)8-6-14-12-15-10(7-4-3-5-7)16-17(12)9(8)13/h6-7H,2-5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZRFOGHLRNHRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101126559 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-cyclobutyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101126559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-62-7 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-cyclobutyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-cyclobutyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101126559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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